molecular formula C13H7F2NO B6376047 3-Cyano-5-(2,5-difluorophenyl)phenol CAS No. 1261983-02-1

3-Cyano-5-(2,5-difluorophenyl)phenol

Cat. No.: B6376047
CAS No.: 1261983-02-1
M. Wt: 231.20 g/mol
InChI Key: VSDCZYLAAKCKCY-UHFFFAOYSA-N
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Description

3-Cyano-5-(2,5-difluorophenyl)phenol: is an aromatic compound characterized by the presence of a cyano group and two fluorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-5-(2,5-difluorophenyl)phenol can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Cyano-5-(2,5-difluorophenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine atoms or the cyano group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under acidic conditions.

Major Products:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: 3-Cyano-5-(2,5-difluorophenyl)phenol is used as a building block in organic synthesis. It can be utilized in the synthesis of more complex molecules and materials.

Medicine: Research into the medicinal applications of this compound is ongoing. It may serve as a lead compound for the development of new pharmaceuticals with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-Cyano-5-(2,5-difluorophenyl)phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group and fluorine atoms can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.

Comparison with Similar Compounds

  • 3-Cyano-4-fluorophenol
  • 3-Cyano-5-fluorophenol
  • 2,5-Difluorophenol

Comparison: 3-Cyano-5-(2,5-difluorophenyl)phenol is unique due to the presence of both a cyano group and two fluorine atoms on the phenyl ring. This combination of functional groups imparts distinct chemical properties, such as increased electron-withdrawing effects and altered reactivity compared to similar compounds with fewer or different substituents.

Properties

IUPAC Name

3-(2,5-difluorophenyl)-5-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F2NO/c14-10-1-2-13(15)12(6-10)9-3-8(7-16)4-11(17)5-9/h1-6,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDCZYLAAKCKCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=CC(=CC(=C2)C#N)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40684742
Record name 2',5'-Difluoro-5-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261983-02-1
Record name 2',5'-Difluoro-5-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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